molecular formula C24H20O4 B11593768 Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate

Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B11593768
M. Wt: 372.4 g/mol
InChI Key: RBCNQCOLLGLXAV-UHFFFAOYSA-N
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Description

Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: This step involves the cyclization of a suitable precursor, such as a phenyl-substituted 2-hydroxybenzaldehyde, under acidic or basic conditions.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions using ethyl alcohol and a carboxylic acid derivative.

    Functionalization of the Benzofuran Ring: The hydroxyl and methylphenyl groups are introduced through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: Electrophilic aromatic substitution can occur on the benzofuran ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups such as halogens or nitro groups.

Scientific Research Applications

Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with various molecular targets and pathways:

    Molecular Targets: It can interact with enzymes and receptors involved in inflammatory and microbial pathways.

    Pathways Involved: It may inhibit specific enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives:

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential in various scientific fields.

Properties

Molecular Formula

C24H20O4

Molecular Weight

372.4 g/mol

IUPAC Name

ethyl 5-hydroxy-7-(4-methylphenyl)-2-phenyl-1-benzofuran-3-carboxylate

InChI

InChI=1S/C24H20O4/c1-3-27-24(26)21-20-14-18(25)13-19(16-11-9-15(2)10-12-16)23(20)28-22(21)17-7-5-4-6-8-17/h4-14,25H,3H2,1-2H3

InChI Key

RBCNQCOLLGLXAV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(OC2=C1C=C(C=C2C3=CC=C(C=C3)C)O)C4=CC=CC=C4

Origin of Product

United States

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